

3-Chloro-2-methylbenzenesulfonyl chloride melting point

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzenesulfonyl
chloride

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An In-Depth Technical Guide to the Melting Point of 3-Chloro-2-methylbenzenesulfonyl Chloride

This guide provides a comprehensive technical overview of the melting point of **3-chloro-2-methylbenzenesulfonyl chloride** (CAS No. 80563-86-6), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data point to explore the theoretical underpinnings, experimental determination, and practical implications of this crucial physicochemical property.

Introduction: The Significance of a Melting Point

3-Chloro-2-methylbenzenesulfonyl chloride is an aryl sulfonyl chloride derivative utilized in the synthesis of various biologically active molecules, including potential antidiabetic drugs and benzisoxazole sulfonamides.[1][2][3] In any synthetic workflow, understanding the physical properties of starting materials and intermediates is paramount. The melting point is one of the most fundamental and informative of these properties. It serves a dual purpose: as a criterion for identification and as a reliable indicator of purity.[4] A pure crystalline solid will exhibit a sharp, well-defined melting point, whereas the presence of impurities typically results in a depressed and broadened melting range.[5] For a compound like **3-chloro-2-methylbenzenesulfonyl chloride**, which is a solid at room temperature, its melting point dictates handling, storage, and reaction conditions.

Physicochemical & Structural Data

The identity and core physical characteristics of **3-chloro-2-methylbenzenesulfonyl chloride** are summarized below. This data provides the necessary context for any experimental work involving this compound.

Property	Value	Source(s)
CAS Number	80563-86-6	[1][2][6]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂ S	[7][8]
Molecular Weight	225.09 g/mol	[1][7][8]
Appearance	White to light yellow crystalline solid	[7]
Melting Point	70-74 °C	[1][2][6][7]
Boiling Point	312.6 °C at 760 mmHg	[7]
Density	1.458 g/cm ³	[7]

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: Molecular structure of **3-chloro-2-methylbenzenesulfonyl chloride**.

Scientific Principles Influencing Melting Point

The melting temperature of a crystalline solid is the point at which it transitions to a liquid state. This phase change occurs when the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. Several factors inherent to the molecule's structure govern this property.

- **Intermolecular Forces:** The sulfonyl chloride group (-SO₂Cl) is strongly polar, leading to significant dipole-dipole interactions between molecules in the crystal lattice. These are stronger than the van der Waals forces present in nonpolar compounds of similar size, thus requiring more energy to overcome and resulting in a higher melting point.[5][9][10]

- **Molecular Size and Shape:** Larger molecules generally have higher melting points due to increased surface area for van der Waals interactions.[5][11] The shape and symmetry of a molecule are also critical; molecules that can pack tightly and efficiently into a crystal lattice tend to have higher melting points than less symmetrical isomers.[10][12] The substitution pattern on the benzene ring of **3-chloro-2-methylbenzenesulfonyl chloride** dictates its ability to pack, influencing the final melting temperature.
- **Purity:** This is the most critical external factor. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces.[5] This leads to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point range (typically 0.5-1.5 °C) is a strong indicator of a pure compound.[4]

Experimental Protocol: Melting Point Determination

The capillary method is the standard and most accessible technique for determining the melting point of a solid organic compound.[13] It provides accurate and reproducible results when performed correctly.

Methodology

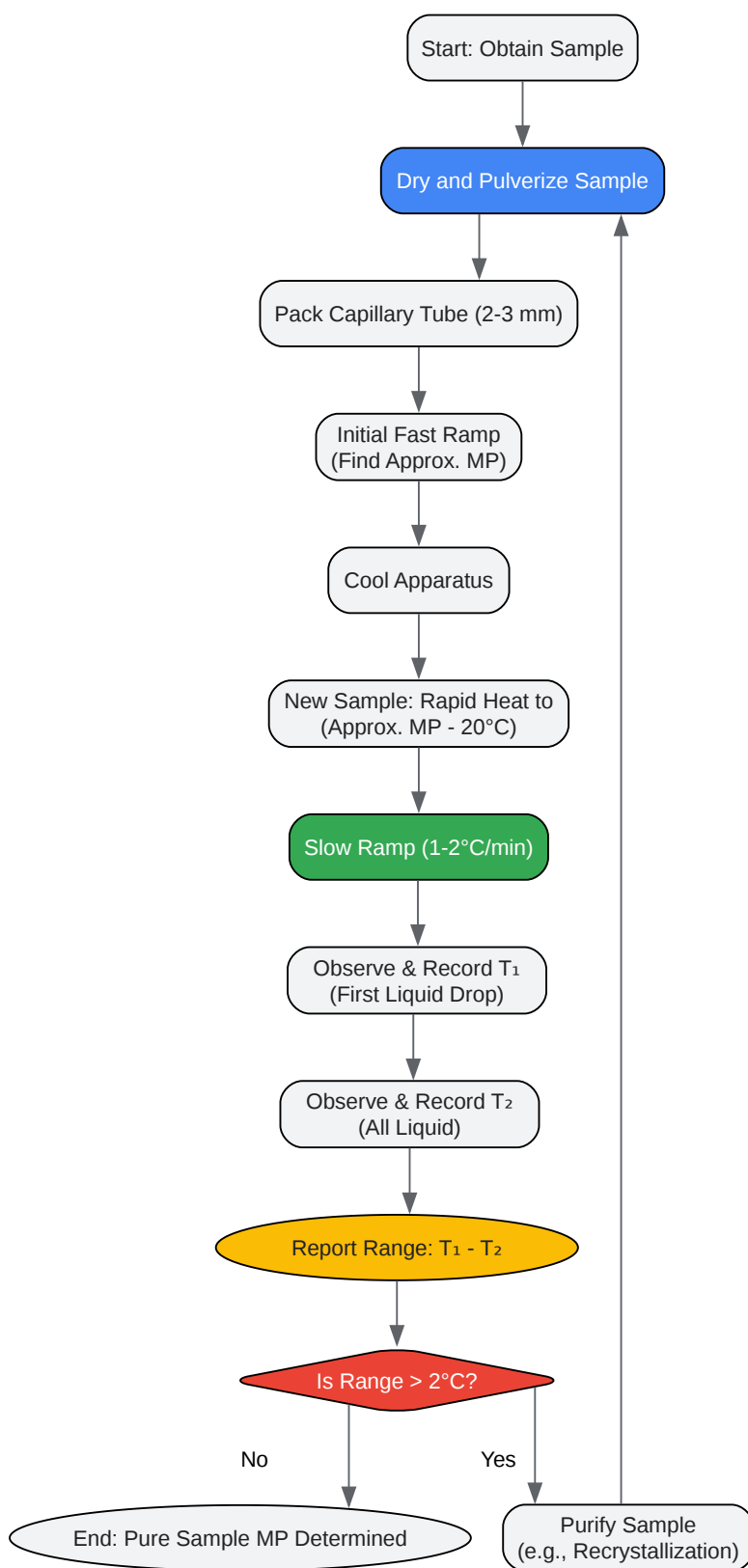
- **Sample Preparation:**
 - **Causality:** The sample must be completely dry, as residual solvent will act as an impurity, depressing the melting point. It should be a fine, uniform powder to ensure efficient and even heat transfer within the capillary tube.[13]
 - **Procedure:** If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle.
- **Capillary Tube Packing:**
 - **Causality:** A densely packed sample of 2-3 mm height is optimal. Too little sample makes observation difficult, while too much can cause a temperature gradient within the sample, leading to a broadened apparent melting range.
 - **Procedure:** Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface, or drop it through a long glass tube, to

compact the powder into a dense column at the bottom.[13][14]

- Measurement:
 - Causality: An initial rapid heating run is efficient for finding an approximate melting point. However, for accuracy, a slow heating rate (1-2 °C per minute) is crucial near the actual melting point. A rapid temperature ramp will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad reading.
 - Procedure: a. Place the packed capillary tube into the heating block of a melting point apparatus.[15] b. Perform a rapid determination by heating quickly to find the approximate melting range. Allow the apparatus to cool. c. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. d. Decrease the heating rate to 1-2 °C per minute. e. Record the temperature at which the first drop of liquid appears (T_1). f. Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T_2). g. The melting point is reported as the range $T_1 - T_2$.

Workflow Visualization

The logical steps for an accurate melting point determination are outlined in the following diagram.



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Caption: Experimental workflow for accurate melting point determination.

Applications and Safety Considerations

Reactivity and Handling

As a sulfonyl chloride, this compound is a reactive electrophile, readily participating in reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.^[16] Being a solid with a melting point well above ambient temperature simplifies handling, weighing, and dispensing compared to corrosive liquids. However, it is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

Safety and Hazard Profile

3-Chloro-2-methylbenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.^{[1][7][8]}

- Hazard Statement: H314 - Causes severe skin burns and eye damage.^{[1][7]}
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.^{[1][7]}
- Handling Precautions: Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Keep the container tightly closed in a dry, cool, and well-ventilated place.^[7]
- Emergency Response:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.^[7]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.^[7]

Conclusion

The melting point of **3-chloro-2-methylbenzenesulfonyl chloride**, empirically determined to be in the range of 70-74 °C, is a critical parameter for its identification, purity assessment, and

safe handling in a research and development setting. A thorough understanding of the factors that influence this property, coupled with rigorous experimental technique, ensures the integrity of synthetic processes that rely on this important chemical intermediate. Adherence to strict safety protocols is mandatory due to its corrosive nature.

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